molecular formula C10H13NO2 B11911297 (3,5-Dimethylpyridin-2-yl)methyl acetate

(3,5-Dimethylpyridin-2-yl)methyl acetate

Cat. No.: B11911297
M. Wt: 179.22 g/mol
InChI Key: WREAEHBWBSOXJC-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyridin-2-yl)methyl acetate (CAS: 206990-64-9) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it features a pyridine ring substituted with methyl groups at the 3- and 5-positions, along with an acetoxymethyl group at the 2-position. This compound is primarily recognized as a pharmaceutical impurity or intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole . Its role in drug metabolism and degradation pathways underscores its significance in quality control and analytical chemistry within the pharmaceutical industry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3,5-dimethylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)10(11-5-7)6-13-9(3)12/h4-5H,6H2,1-3H3

InChI Key

WREAEHBWBSOXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)COC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpyridin-2-yl)methyl acetate typically involves the reaction of 3,5-dimethylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3,5-Dimethylpyridin-2-yl)methyl acetate can be contextualized by comparing it to related pyridine derivatives and pharmaceutical intermediates. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
This compound 206990-64-9 C₁₀H₁₃NO₂ 179.22 3,5-dimethylpyridin-2-yl + acetoxymethyl Pharmaceutical impurity (esomeprazole synthesis) .
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate Not reported C₁₁H₁₅NO₃ 209.24 4-methoxy, 3,5-dimethylpyridin-2-yl + acetate Structural analog with enhanced polarity due to methoxy group .
2-Acetoxymethyl-5-methylpyridine 772-71-4 C₉H₁₁NO₂ 165.19 5-methylpyridin-2-yl + acetoxymethyl Simpler substitution pattern; potential intermediate in heterocyclic synthesis .
(3,4,5-Trimethylpyridin-2-yl)methyl acetate 848696-98-0 C₁₁H₁₅NO₂ 193.24 3,4,5-trimethylpyridin-2-yl + acetate Increased steric hindrance; niche applications in coordination chemistry .
(3,5-Dimethylpyridin-2-yl)methanol Not reported C₉H₁₁NO 153.18 3,5-dimethylpyridin-2-yl + hydroxymethyl Precursor to acetate derivative; higher hydrophilicity .
Omeprazole Impurity B (EP) Not reported C₁₅H₁₅N₃OS 285.37 3,5-dimethylpyridin-2-yl + sulfinyl + benzimidazole Sulfinyl-containing impurity in omeprazole; distinct reactivity .

Key Structural and Functional Differences

Substituent Effects: The acetate group in this compound enhances lipophilicity compared to its alcohol precursor, (3,5-Dimethylpyridin-2-yl)methanol, which is more hydrophilic due to the hydroxyl group .

Pharmaceutical Relevance :

  • Unlike Omeprazole Impurity B , which contains a sulfinyl-benzimidazole moiety, This compound lacks the benzimidazole ring, limiting its direct pharmacological activity but emphasizing its role as a synthetic intermediate .

Synthetic Utility :

  • 2-Acetoxymethyl-5-methylpyridine (CAS: 772-71-4) shares a simpler substitution pattern, making it a more versatile intermediate for synthesizing pyridine-based ligands or catalysts .

Analytical Considerations

  • Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection, as described for omeprazole-related compounds, is likely applicable for analyzing This compound due to structural similarities .
  • Stability : The acetate group may confer greater stability under acidic conditions compared to sulfinyl or sulfonyl derivatives, which are prone to oxidative degradation .

Biological Activity

(3,5-Dimethylpyridin-2-yl)methyl acetate is a chemical compound with diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound has the molecular formula C11H15NO2 and a molecular weight of 195.25 g/mol. It features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and an acetate group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The acetate functional group allows for hydrolysis, producing the corresponding alcohol and acetic acid, which can further participate in biological processes. Its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and pharmacokinetics.

Table 1: Summary of Biological Activities

Biological Activity Mechanism Target
AntimicrobialInhibits bacterial growth through disruption of cell wall synthesisGram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals, reducing oxidative stressCellular antioxidant pathways
AntiplateletInhibits platelet aggregation, potentially reducing thrombosis riskPlatelet receptors
Cytochrome P450 InhibitionAlters drug metabolism by inhibiting specific cytochrome P450 enzymesCYP3A4, CYP2D6

Synthesis Methods

This compound can be synthesized using various methods. One common approach involves the reaction of 3,5-dimethylpyridine with acetic anhydride in the presence of a catalyst. This method allows for high yields and purity of the desired compound.

Table 2: Synthesis Routes

Method Reagents Conditions Yield
Acetic Anhydride Reaction3,5-Dimethylpyridine + Acetic AnhydrideReflux in organic solvent85%
Esterification3,5-Dimethylpyridine + Acetic AcidAcid catalyst at room temperature75%

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance, compounds like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol exhibit different biological activities due to variations in functional groups.

Table 3: Comparison with Similar Compounds

Compound Biological Activity Notable Differences
This compoundAntimicrobial, antiplateletAcetate group enhances solubility
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolAntioxidantPresence of methoxy group alters reactivity

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in treating infections .
  • Antiplatelet Effects : Research on the antiplatelet properties revealed that this compound effectively inhibited platelet aggregation in vitro. This activity may position it as a candidate for developing new antithrombotic therapies .

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